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Compound Focus: 2-Acetylbenzaldehyde

CAS No.: 24257-93-0

Cat. No.: S567194

Compound Profile

2-Acetylbenzaldehyde is an organic compound with the molecular formula C9H802 and a molecular
weight of 148.16 g/mol. It is characterized by the presence of both acetyl and aldehyde functional groups on

an aromatic benzene ring [1].

Basic Properties of 2-Acetylbenzaldehyde [1]

Property Value

CAS Number 24257-93-0

Molecular Formula C9H802

Molecular Weight 148.16 g/mol

Melting Point 39-43 °C (lit.)

Boiling Point 268.8£23.0 °C (Predicted)
Density 1.117+0.06 g/cm?3 (Predicted)
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Property Value
Physical Form White to off-white crystalline solid
Flash Point >230 °F

Synthetic Protocols

Synthesis from 2-Ethynylbenzaldehyde

This method offers a practical route to 2-acetylbenzaldehyde using a silver-based catalyst [1].

Procedure:

e Weigh AgBArF (97.1 mg, 0.1 mmol) and place it in a long-necked glass reactor.

e Add 2-ethynylbenzaldehyde (1 mmol) to the reactor.

e Add 10 uL of ethyl acetate (EtOAc) as a solvent and stir the mixture for 5 minutes.

¢ Introduce n-dodecane (1 mmol) as an internal standard, followed by 3 mL of deionized water.

¢ Place the reaction vessel in an oil bath pre-heated to 80 °C and stir continuously for 12 to 24 hours.

e After completion, open the reactor and add 3 mL of ethyl acetate, stirring for an additional 5 minutes.

e Separate the organic phase and pass it through a short silica gel column to remove impurities.

e Analyze the crude product by GC-MS.

e Purify the product via silica gel column chromatography using a hexane/ethyl acetate solvent mixture
as the eluent.

e Confirm the structure of the final purified product using *H NMR and ESI-MS.

Application in Drug Discovery: Synthesis of Isotopic
Atropisomers

2-Acetylbenzaldehyde serves as a crucial precursor in innovative synthetic methodologies for constructing
complex chiral molecules. A prominent application is its use in a chiral phosphoric acid-catalyzed
atroposelective [4+1] annulation with 1H-indol-1-amines [2] [3]. This reaction enables the synthesis of
deuterium (D) and oxygen-18 (*80)-labeled isoindolinones, which are valuable scaffolds in medicinal

chemistry due to their presence in bioactive compounds.
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The following diagram illustrates the reaction workflow and its significance in creating isotopically labeled

chiral molecules:

2-Acetylbenzaldehyde (1a)
+ 1H-indol-1-amine (2a)

Condensation

Chiral Phosphoric Acid

(CPA4, 10 mol%)
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Detailed Experimental Protocol for [4+1] Annulation [2] [3]

Reaction Setup:
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To a reaction vessel, add 2-acetylbenzaldehyde 1a (0.2 mmol), 2-(phenylsulfonyl)-1H-indol-1-amine
2a (0.1 mmol), and the chiral phosphoric acid catalyst CPA4 (10 mol%).

Add anhydrous toluene (1.0 mL) as the solvent.

If performing isotopic labeling, add the isotopic water (D20 or H2180) at this stage.

Stir the reaction mixture at 35 °C for 24 hours.

Work-up and Isolation:

e After completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced
pressure.

e Purify the crude residue by flash column chromatography on silica gel to obtain the pure isoindolinone
product 3a.

Optimized Reaction Conditions [2] [3]

Parameter Optimal Condition

Catalyst Chiral Phosphoric Acid CPA4 (10 mol%)
Solvent Toluene

Temperature 35°C

Reaction Time 24 hours

Yield of 3a 91%

Enantiomeric Excess (ee) 94%

Diastereomeric Ratio (dr) >20:1

Notes on Optimization:

e Catalyst screening is crucial. CPA4 provided superior results (94% ee, 91% yield) compared to other
catalysts like CPAL (73% ee) or CPA2 (27% ee) [2].

e Toluene was the optimal solvent. Alternatives like CH2Cl> or CHCIE gave good yields but slightly lower
ee (90-91%), while EtOAc led to a significant drop in yield (44%) [2].

e The bulky phenylsulfonyl (SOzPh) group on the indole-amine is critical for achieving high
enantioselectivity and diastereoselectivity. Replacing it with a hydrogen atom resulted in a substantial
decrease in ee (68%) and yield (36%) [2].
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Significance and Analytical Data

The isoindolinone products synthesized from 2-acetylbenzaldehyde incorporate both central and axial
chirality (an N-N atropisomer). Density Functional Theory (DFT) studies calculated the rotational barrier
around the N-N axis to be 31.5 kcal mol~1, confirming the high configurational stability of these molecules

at room temperature, which is essential for their potential use as bioactive agents [2] [3].

This methodology is particularly significant in modern drug discovery. The strategic incorporation of stable
isotopes like Deuterium (D) and Oxygen-18 (*80) into chiral drug-like molecules can improve their
pharmacokinetic profiles, mitigate metabolism-mediated toxicity, and reduce undesirable drug interactions
[2] [3]. The first deuterated drug, deutetrabenazine, approved by the FDA for Huntington's disease,

underscores the therapeutic value of this approach.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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